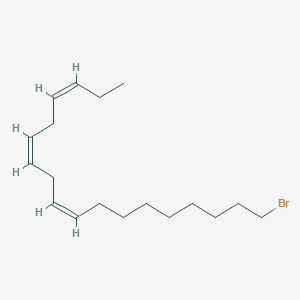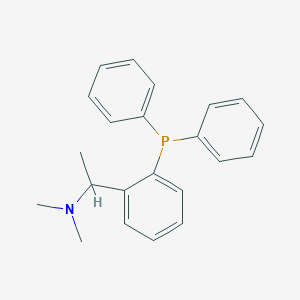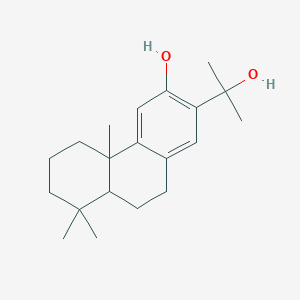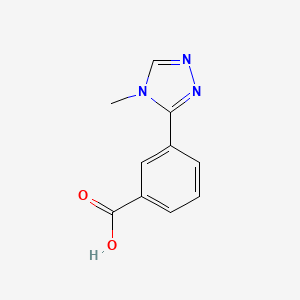
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- is a compound that belongs to the class of unsaturated hydrocarbons. It is characterized by the presence of three double bonds at the 3rd, 6th, and 9th positions, and a bromine atom attached to the 18th carbon. This compound is known for its role in the pheromone blend of certain moth species, such as the winter moth, Erannis bajaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- typically involves the use of deuterium-labeled precursors. The process begins with α-linolenic acid, which undergoes chain elongation to form 11Z,14Z,17Z-20:acid. This intermediate is then shortened by α-oxidation to yield 10Z,13Z,16Z-19:acid. Finally, this acid is reduced to an aldehyde and decarbonylated or decarboxylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of unsaturated hydrocarbons and the effects of bromine substitution.
Biology: Plays a role in the study of insect pheromones, particularly in moth species.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- involves its interaction with specific molecular targets, such as receptors in the pheromone detection pathways of insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in the desired physiological response, such as attracting conspecific males .
Comparison with Similar Compounds
Similar Compounds
3,6,9-Octadecatriene, (3Z,6Z,9Z)-: Lacks the bromine atom at the 18th position.
3,6,9-Nonadecatriene, (3Z,6Z,9Z)-: Similar structure but with an additional carbon atom.
Uniqueness
3,6,9-Octadecatriene, 18-bromo-, (3Z,6Z,9Z)- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts .
Properties
Molecular Formula |
C18H31Br |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene |
InChI |
InChI=1S/C18H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
MTVBMWGRNUSRMU-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCBr |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)





![5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12101097.png)


![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

